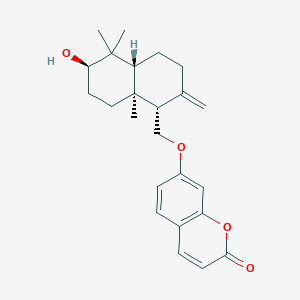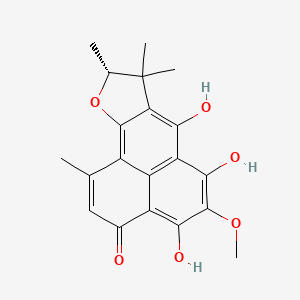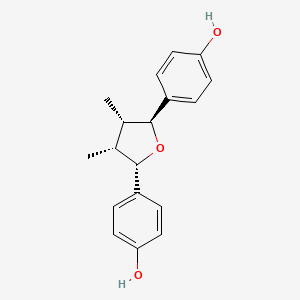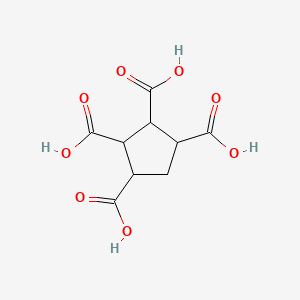
Cyclopentane-1,2,3,4-tetracarboxylic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of cyclopentane derivatives, including cyclopentane-1,2,3,4-tetracarboxylic acid, often involves intricate organic reactions. For instance, the desymmetrization of endo-norborn-5-ene-2,3-dicarboxylic anhydrides followed by ozonolysis has been employed to prepare enantio- and diastereomerically pure, tetra- and penta-substituted cyclopentane derivatives, showcasing the complexity and precision required in these synthesis processes (Hibbs et al., 1999).
Molecular Structure Analysis
The molecular structure of cyclopentane-1,2,3,4-tetracarboxylic acid and its derivatives can be elucidated through techniques like X-ray diffraction. For example, studies have provided insights into the "brick-wall"-like metal-organic frameworks synthesized from this compound, highlighting its utility in creating complex architectures with potential applications in luminescent and magnetic materials (Cui et al., 2013).
Chemical Reactions and Properties
Cyclopentane derivatives participate in a variety of chemical reactions, reflecting their rich chemical properties. Fluorination of cyclopentane-polycarboxylic acids with SF4, for example, leads to the formation of cyclic α,α,α',α'-tetrafluoroethers, demonstrating the potential for creating fluorinated organic compounds with unique properties (Pustovit et al., 1994).
Aplicaciones Científicas De Investigación
Isostere for Carboxylic Acid Functional Group
Cyclopentane-1,2,3,4-tetracarboxylic acid and its derivatives, like cyclopentane-1,3-dione, can be utilized as isosteres for the carboxylic acid functional group. These compounds exhibit physical-chemical properties similar to carboxylic acids and tetrazole residues. The cyclopentane-1,3-dione unit, in particular, has been effective in drug design, especially as thromboxane A2 receptor antagonists (Ballatore et al., 2011).
Catalysis in Chemical Reactions
Cyclopentane derivatives are used as catalysts in various chemical reactions. For instance, the cis,cis,cis-1,2,3,4-Tetrakis(diphenylphosphinomethyl)cyclopentane system catalyzes the cross-coupling of aryl bromides with arylboronic acids. This catalyst system has shown remarkable efficiency, even with high substrate–catalyst ratios (Feuerstein et al., 2001).
Fluorination and Chemical Synthesis
Cyclopentane-polycarboxylic acids, including cyclopentane-tetracarboxylic acids, undergo fluorination processes yielding cyclic α,α,α',α'-tetrafluoroethers. This reaction is significant for the synthesis of fluorinated compounds, which have various applications in medicinal chemistry and materials science (Pustovit et al., 1994).
Kinetics in Chemical Reactions
Cyclopentane carboxylic acid is used as a model compound in studies to understand the kinetics and reaction pathways in chemical processes, such as the reduction of total acid number in the presence of subcritical methanol. These studies are crucial for the advancement of chemical reaction engineering (Mandal & Nagarajan, 2016).
Metal Complex Formation
Cyclopentane-1,2,3,4-tetracarboxylate anions are used in the synthesis and characterization of metal complexes. These complexes have been studied for their various properties and potential applications in coordination chemistry and materials science (Bartyzel et al., 2010).
Safety And Hazards
Direcciones Futuras
The future directions of Cyclopentane-1,2,3,4-tetracarboxylic acid involve its potential use in energy storage technologies. Its extraordinary energy densities or high power densities make it a potential candidate for electrode materials . The development of such materials has experienced a spectacular upsurge because of significant advances in energy storage technology .
Propiedades
IUPAC Name |
cyclopentane-1,2,3,4-tetracarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O8/c10-6(11)2-1-3(7(12)13)5(9(16)17)4(2)8(14)15/h2-5H,1H2,(H,10,11)(H,12,13)(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOSVXXBNNCUXMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1C(=O)O)C(=O)O)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30958404 | |
| Record name | Cyclopentane-1,2,3,4-tetracarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30958404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentane-1,2,3,4-tetracarboxylic acid | |
CAS RN |
3724-52-5, 3786-91-2 | |
| Record name | 1,2,3,4-Cyclopentanetetracarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3724-52-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentane-1,2,3,4-tetracarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003724525 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | r-1,c-2,c-3,c-4-Cyclopentanetetracarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003786912 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopentane-1,2,3,4-tetracarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30958404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | R-1,c-2,c-3,c-4-cyclopentanetetracarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.143 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Cyclopentane-1,2,3,4-tetracarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.977 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



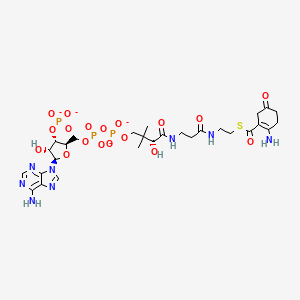
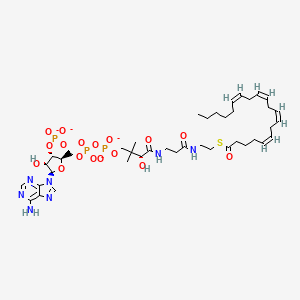
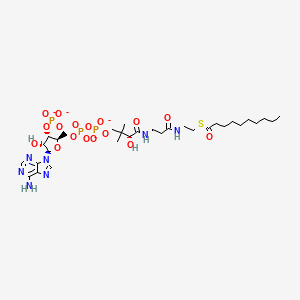
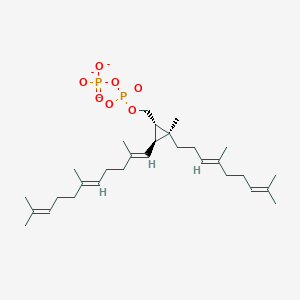
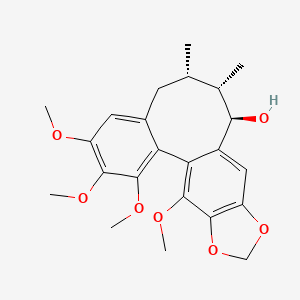
![4-[4-(4-Methylphenyl)sulfonyl-1-piperazinyl]-2-thiophen-2-ylquinazoline](/img/structure/B1265329.png)
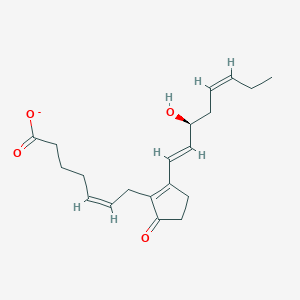
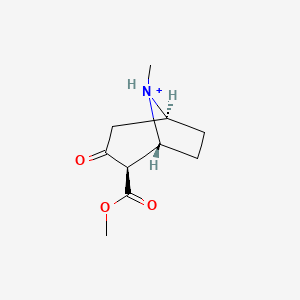

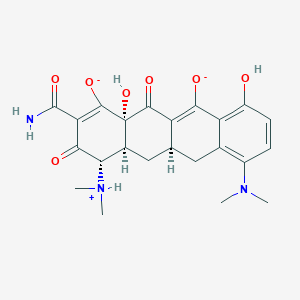
![(1'S,6'R,7'R,8R,9'R)-6'-hydroxy-4,4,6',10',10',13'-hexamethylspiro[10H-[1,4]dioxepino[2,3-g]indole-8,11'-3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane]-9,14'-dione](/img/structure/B1265337.png)
